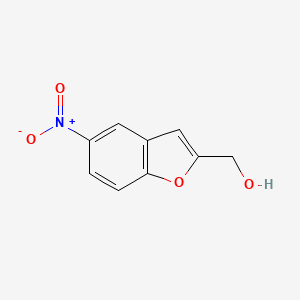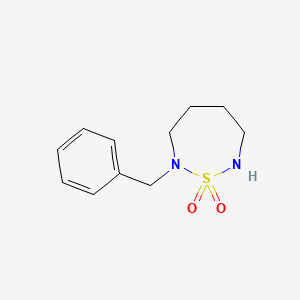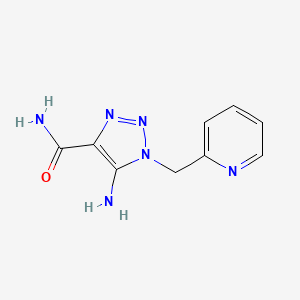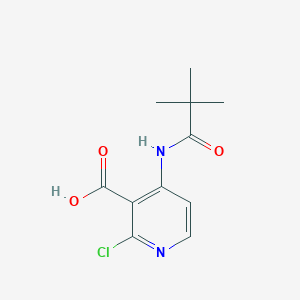![molecular formula C15H17NO4 B1328192 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde CAS No. 1119449-82-9](/img/structure/B1328192.png)
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde is a chemical compound with the molecular formula C15H17NO4. It is used in various research fields, particularly in proteomics research . The compound is characterized by its unique structure, which includes an isoxazole ring and a methoxybenzaldehyde moiety.
作用机制
Target of Action
The primary target of 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde is BRD4 , a protein that plays a crucial role in gene expression . This compound exhibits potent inhibitory activity against BRD4 .
Mode of Action
The compound interacts with BRD4, potentially interfering with its function
Biochemical Pathways
Given its interaction with brd4, it is likely that it impacts pathways related togene expression and cellular DNA damage repair mechanisms .
Result of Action
Its potent inhibitory activity against brd4 suggests that it may have significant effects on gene expression and dna damage repair mechanisms .
生化分析
Biochemical Properties
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with bromodomain-containing proteins such as BRD2 and BRD4 . These interactions are crucial as they can modulate gene expression by affecting histone acetylation. The compound’s ability to bind to these proteins suggests its potential as a modulator of epigenetic regulation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce DNA damage, inhibit cell migration, and arrest the cell cycle at the G1 phase in certain cell lines . These effects highlight its potential as a therapeutic agent in cancer treatment, particularly in targeting breast cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an acetyl-lysine mimetic, displacing acetylated histone-mimicking peptides from bromodomains . This displacement inhibits the interaction between bromodomains and acetylated lysines, thereby modulating gene expression. Additionally, the compound’s structure allows it to inhibit or activate certain enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effectsIn vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses of the compound have been shown to modulate gene expression without causing significant toxicity. Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as lactate dehydrogenase A (LDHA), influencing metabolic flux and metabolite levels . The compound’s ability to inhibit LDHA suggests its potential role in altering cellular metabolism, particularly in cancer cells where metabolic reprogramming is a hallmark.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the nucleus, where it interacts with chromatin and modulates gene expression . This nuclear localization is essential for its role as an epigenetic modulator and highlights its potential in therapeutic applications targeting nuclear processes.
准备方法
The synthesis of 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde typically involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethylisoxazole with a suitable methoxybenzaldehyde derivative under specific reaction conditions. Industrial production methods may vary, but they generally involve similar multi-step synthesis processes to ensure high purity and yield .
化学反应分析
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
Similar compounds to 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde include:
- 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-hydroxybenzaldehyde
- 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-ethoxybenzaldehyde
These compounds share structural similarities but differ in their functional groups, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, making it suitable for particular research and industrial applications .
属性
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10-14(11(2)20-16-10)9-19-8-13-6-12(7-17)4-5-15(13)18-3/h4-7H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPWDLNUUSRKMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COCC2=C(C=CC(=C2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)
![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)
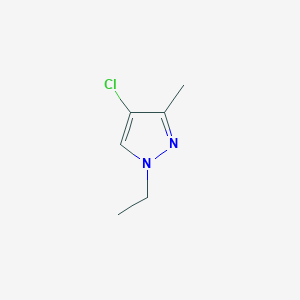

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)
![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)
![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)
![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)
